(2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine
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Overview
Description
(2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of bromine and multiple fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3,5,6-tetrafluorobenzene and (S)-pyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the pyrrolidine, facilitating nucleophilic substitution on the brominated phenyl ring.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) under mild to moderate temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with different functional groups.
Oxidation: Formation of lactams or other oxidized derivatives.
Reduction: Formation of dehalogenated or modified pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Chloro-2,3,5,6-tetrafluorophenyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine.
(2S)-2-(4-Fluoro-2,3,5,6-tetrafluorophenyl)pyrrolidine: Similar structure with a fluorine atom instead of bromine.
(2S)-2-(4-Iodo-2,3,5,6-tetrafluorophenyl)pyrrolidine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2S)-2-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine lies in the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical properties. The multiple fluorine atoms also contribute to its distinct characteristics, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H8BrF4N |
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Molecular Weight |
298.07 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2,3,5,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8BrF4N/c11-6-9(14)7(12)5(8(13)10(6)15)4-2-1-3-16-4/h4,16H,1-3H2/t4-/m0/s1 |
InChI Key |
FOLCTRWRAXJIMH-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C(=C2F)F)Br)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
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